Triazolidinedithione
Description
Triazolidinedithione is a heterocyclic compound featuring a five-membered ring comprising three nitrogen atoms and two sulfur atoms, with two thioketone (C=S) groups. These compounds often exhibit biological activities, such as antimicrobial, anticancer, or enzyme-inhibitory properties, due to their electron-rich and redox-active frameworks .
Properties
CAS No. |
58744-97-1 |
|---|---|
Molecular Formula |
C12H12BrN3S2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione |
InChI |
InChI=1S/C12H12BrN3S2/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |
InChI Key |
LXNKRCQRMCZKJB-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=S)N(C(=S)N2C1)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CCN2C(=S)N(C(=S)N2C1)C3=CC=C(C=C3)Br |
Other CAS No. |
58744-97-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinediones
Thiazolidinediones (TZDs) are a well-studied class of compounds containing a thiazolidine-2,4-dione core. They are widely used as antidiabetic agents (e.g., rosiglitazone) due to their peroxisome proliferator-activated receptor (PPAR-γ) agonism. Key differences from triazolidinedithione include:
- Structure : TZDs have a thiazolidine ring with two ketone groups, while this compound replaces one nitrogen with a sulfur and introduces thioketones.
- Bioactivity : TZDs primarily target metabolic pathways, whereas this compound derivatives (if analogous to triazolothiadiazines) may exhibit broader enzyme inhibition or antimicrobial effects .
Triazolothiadiazines
Triazolothiadiazines, such as those explored in , share structural similarities with this compound but incorporate a fused thiadiazine ring. These compounds are noted for their versatility in drug design:
- Synthesis : Typically synthesized via cyclocondensation reactions, similar to methods used for triazole derivatives .
Triazole Derivatives (1,2,3- and 1,2,4-Triazoles)
Triazoles, such as 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (), exhibit diverse pharmacological profiles. Comparisons include:
- Safety : Triazole-thiol derivatives have well-documented safety profiles (e.g., LD50 values for industrial use), whereas this compound’s toxicity remains uncharacterized .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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